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Compound of Interest

Compound Name: 1,5-Dimethylanthracene

Cat. No.: B093469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,5-
Dimethylanthracene, a polycyclic aromatic hydrocarbon. Due to the limited availability of

experimentally derived spectra in the public domain, this document presents predicted Nuclear

Magnetic Resonance (NMR) data alongside a discussion of the expected Infrared (IR) and

Ultraviolet-Visible (UV-Vis) absorption characteristics. Detailed experimental protocols for

obtaining such spectra are also provided for practical application in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,5-Dimethylanthracene.

It is crucial to note that these values are computationally generated and should be used as a

reference for the identification and characterization of this compound. Experimental verification

is highly recommended.

Table 1: Predicted ¹H NMR Spectral Data for 1,5-
Dimethylanthracene
Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.2 - 8.4 Singlet 2H H-9, H-10

~7.8 - 8.0 Doublet 2H H-4, H-8

~7.3 - 7.5 Triplet 2H H-3, H-7

~7.2 - 7.4 Doublet 2H H-2, H-6

~2.7 Singlet 6H -CH₃ (at C1, C5)

Data predicted using computational models. Actual chemical shifts and coupling constants may

vary.

Table 2: Predicted ¹³C NMR Spectral Data for 1,5-
Dimethylanthracene
Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ, ppm) Carbon Type Assignment

~131.5 Quaternary C-4a, C-8a

~130.0 Quaternary C-9a, C-10a

~128.5 Quaternary C-1, C-5

~128.0 CH C-4, C-8

~125.5 CH C-9, C-10

~125.0 CH C-3, C-7

~124.5 CH C-2, C-6

~25.0 CH₃ -CH₃ (at C1, C5)

Data predicted using computational models. Actual chemical shifts may vary.
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Table 3: Expected Infrared (IR) Absorption Bands for 1,5-
Dimethylanthracene

Wavenumber (cm⁻¹) Intensity Vibration Type

3100-3000 Medium-Weak Aromatic C-H Stretch

3000-2850 Medium-Weak Aliphatic C-H Stretch (-CH₃)

1620-1580 Medium-Weak Aromatic C=C Stretch

1480-1440 Medium Aliphatic C-H Bend (-CH₃)

900-670 Strong
Aromatic C-H Out-of-Plane

Bend

These are expected absorption ranges for a dimethyl-substituted anthracene and may vary in

the actual spectrum.

Table 4: Expected Ultraviolet-Visible (UV-Vis) Absorption
Maxima for 1,5-Dimethylanthracene

Wavelength (λmax, nm)
Molar Absorptivity (ε,
L·mol⁻¹·cm⁻¹)

Electronic Transition

~250-260 High π → π

~340-360 Moderate π → π

~360-380 Moderate π → π*

These are characteristic absorption regions for the anthracene chromophore. The exact λmax

and ε values will be solvent-dependent.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Methodology:

Sample Preparation: Dissolve 5-10 mg of 1,5-Dimethylanthracene in approximately 0.6-0.7

mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. The use of a

high-purity solvent is critical to avoid interfering signals.

Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of

about 4-5 cm.

Instrumentation: The spectra are typically recorded on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans

should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required for ¹³C NMR due to the lower natural abundance

of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃:

δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid 1,5-Dimethylanthracene sample

directly onto the ATR crystal.
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Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the conjugated π-system.

Methodology:

Sample Preparation:

Prepare a stock solution of 1,5-Dimethylanthracene in a UV-grade solvent (e.g., ethanol,

cyclohexane).

Perform serial dilutions to obtain a concentration that results in an absorbance reading

between 0.1 and 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Place both cuvettes in the spectrophotometer.

Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
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Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1,5-Dimethylanthracene.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1,5-Dimethylanthracene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093469#spectroscopic-data-for-1-5-
dimethylanthracene-nmr-ir-uv-vis]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b093469?utm_src=pdf-body
https://www.benchchem.com/product/b093469?utm_src=pdf-body-img
https://www.benchchem.com/product/b093469#spectroscopic-data-for-1-5-dimethylanthracene-nmr-ir-uv-vis
https://www.benchchem.com/product/b093469#spectroscopic-data-for-1-5-dimethylanthracene-nmr-ir-uv-vis
https://www.benchchem.com/product/b093469#spectroscopic-data-for-1-5-dimethylanthracene-nmr-ir-uv-vis
https://www.benchchem.com/product/b093469#spectroscopic-data-for-1-5-dimethylanthracene-nmr-ir-uv-vis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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